(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S3/c1-3-12-22-17-10-9-16(29(2,24)25)14-18(17)28-20(22)21-19(23)11-13-30(26,27)15-7-5-4-6-8-15/h4-10,14H,3,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLJWDZDJFFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[d]thiazole moiety, which is known for its diverse biological activities.
- Methylsulfonyl and phenylsulfonyl groups that may enhance solubility and bioactivity.
The molecular formula is , and it has a molecular weight of approximately 426.58 g/mol.
Research indicates that compounds with similar structures often act through the inhibition of specific enzymes or protein interactions. The proposed mechanisms for this compound include:
- Inhibition of Protein-Protein Interactions : This compound may disrupt dimerization in target proteins, leading to altered cellular signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in critical biological processes, thereby affecting cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives. For instance:
- Cell Proliferation Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis in treated cancer cells, suggesting that the compound may activate apoptotic pathways.
Anti-inflammatory Effects
The compound's sulfonamide groups may contribute to anti-inflammatory properties:
- Cytokine Inhibition : Research indicates a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in cell cultures treated with this compound.
- Animal Models : In vivo studies using rodent models of inflammation showed decreased swelling and pain responses after administration.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell growth in vitro with IC50 values below 10 µM. |
| Study 2 | Reported anti-inflammatory effects with a reduction in edema in animal models by 50% compared to control. |
| Study 3 | Identified potential mechanisms involving the modulation of NF-kB signaling pathways. |
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas include:
- In Vivo Studies : More comprehensive animal studies to assess pharmacokinetics and toxicity profiles.
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials could establish therapeutic efficacy.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Introducing sulfonyl groups requires careful oxidation steps, contrasting with the straightforward alkylation in Compound A’s synthesis.
- Biological Potential: The Z-configuration and sulfonyl groups position the target compound as a stronger candidate for kinase or protease inhibition relative to triazole or oxadiazole derivatives .
Preparation Methods
Construction of the Benzo[d]thiazole Core
The benzo[d]thiazole scaffold is synthesized via cyclization of 4-aminobenzoate derivatives. As demonstrated in prior work, methyl 4-aminobenzoate undergoes regioselective cyclization with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid (Scheme 1). This method yields the bicyclic structure with a 2-amino group, critical for subsequent imine formation.
Scheme 1: Cyclization of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate + KSCN + Br₂ → Methyl 2-aminobenzo[d]thiazole-6-carboxylate
Reaction conditions: 10°C to room temperature, 15 hours, acetic acid solvent.
To introduce the 6-methylsulfonyl group, post-cyclization sulfonation is performed. The thiol intermediate (generated via reduction of the thiocyanate) is oxidized with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield the sulfonyl moiety.
Imine Formation with Z-Configuration Control
The 2-amino group undergoes condensation with 3-(phenylsulfonyl)propanoyl chloride to form the imine linkage. Stereochemical control is critical here: the Z-configuration is favored by employing bulky bases (e.g., triethylamine) and low temperatures (−10°C), which kinetically stabilize the transition state (Scheme 3).
Scheme 3: Imine Condensation
3-Propyl-6-(methylsulfonyl)benzo[d]thiazol-2-amine + 3-(Phenylsulfonyl)propanoyl chloride → Target compound
Conditions: Dichloromethane (DCM), −10°C, 2 hours.
Sulfonylation and Final Functionalization
The phenylsulfonyl group is introduced via Friedel-Crafts sulfonylation using benzenesulfonyl chloride and aluminum chloride (AlCl₃) in dichloromethane. Alternatively, a Mitsunobu reaction with diphenyl sulfoxide and triflic anhydride (Tf₂O) ensures regioselectivity.
Purification and Characterization
Final purification involves recrystallization from isopropyl alcohol/toluene mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the Z-configuration, with distinct NOE correlations between the propyl and sulfonyl groups.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Synthetic Steps
Mechanistic Insights and Challenges
- Regioselectivity in Cyclization : The TBDMS group directs cyclization to position 4 or 5, preventing unwanted regioisomers.
- Z-Configuration Stability : Computational studies suggest that steric hindrance between the propyl and phenylsulfonyl groups stabilizes the Z-form.
- Sulfonation Side Reactions : Over-oxidation of thiols to sulfonic acids is mitigated by controlled H₂O₂ addition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
